molecular formula C11H12O4 B13447526 [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol

[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol

Cat. No.: B13447526
M. Wt: 208.21 g/mol
InChI Key: WPEGFLIOMXBAKK-UHFFFAOYSA-N
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Description

[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol: is an organic compound with the molecular formula C11H12O4 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a 1,3-dioxaindan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol typically involves the following steps:

    Formation of the 1,3-Dioxaindan Ring: This can be achieved through the reaction of a suitable diol with a dihalide under acidic conditions to form the 1,3-dioxaindan ring.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Methanol Moiety: The final step involves the attachment of the methanol group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.

    [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]amine: Similar structure but with an amine group instead of methanol.

    [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]acetate: Similar structure but with an acetate group instead of methanol.

Uniqueness

The uniqueness of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol lies in its specific combination of functional groups and ring systems, which confer distinct reactivity and potential applications. Its methanol moiety allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yloxy)cyclopropyl]methanol

InChI

InChI=1S/C11H12O4/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2

InChI Key

WPEGFLIOMXBAKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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